molecular formula C10H12O2 B3387317 4-Cyclobutoxyphenol CAS No. 809236-46-2

4-Cyclobutoxyphenol

Cat. No.: B3387317
CAS No.: 809236-46-2
M. Wt: 164.2 g/mol
InChI Key: JMPKALGPOJXWQP-UHFFFAOYSA-N
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Description

4-Cyclobutoxyphenol is an organic compound with the molecular formula C₁₀H₁₂O₂ It consists of a phenol group substituted with a cyclobutoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyclobutoxyphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a phenol derivative with a cyclobutyl halide. The reaction typically requires a strong base, such as sodium hydride or potassium carbonate, to deprotonate the phenol and facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclobutyl-substituted cyclohexanols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclobutyl-substituted cyclohexanols.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Cyclobutoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxyphenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclobutoxy group may also affect the compound’s overall conformation and reactivity, contributing to its unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenol: Similar in structure but with a methoxy group instead of a cyclobutoxy group.

    4-Ethoxyphenol: Contains an ethoxy group in place of the cyclobutoxy group.

    4-Butoxyphenol: Features a butoxy group instead of a cyclobutoxy group.

Uniqueness

4-Cyclobutoxyphenol is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted phenols

Properties

IUPAC Name

4-cyclobutyloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPKALGPOJXWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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